Aprepitant-d4

描述

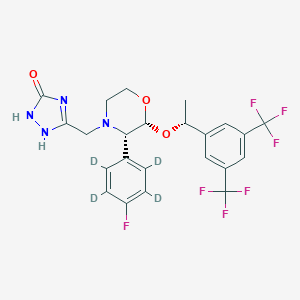

Aprepitant-d4 is a deuterium-labeled analog of aprepitant, a neurokinin-1 receptor antagonist. This compound is primarily used as an internal standard for the quantification of aprepitant in various analytical applications, including mass spectrometry . The deuterium atoms in this compound replace specific hydrogen atoms in the aprepitant molecule, providing a stable isotope that is useful in pharmacokinetic and metabolic studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aprepitant-d4 involves the incorporation of deuterium atoms into the aprepitant molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms and the overall purity of the compound .

化学反应分析

Types of Reactions: Aprepitant-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Pharmacokinetic Studies

Role as an Internal Standard

Aprepitant-d4 serves as an internal standard for quantifying Aprepitant in biological samples using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium improves the stability and detection sensitivity of the compound, allowing for more accurate pharmacokinetic profiling.

Metabolism Investigation

In vitro studies have shown that Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19. This compound can be used to study these metabolic pathways, providing insights into how deuteration influences metabolic kinetics and stability during analysis .

Antiemetic Therapy Research

Chemotherapy-Induced Nausea and Vomiting (CINV)

this compound's primary application lies in its antiemetic properties. It is effective in preventing CINV when used alongside other antiemetic agents like ondansetron and dexamethasone. Clinical trials have demonstrated that the addition of aprepitant significantly increases the proportion of patients achieving a complete response to chemotherapy .

Drug Interaction Studies

Investigating Cytochrome P450 Interactions

this compound is utilized to explore potential drug-drug interactions involving cytochrome P450 enzymes. By acting as a tracer, it helps researchers understand how other compounds may affect the metabolism of Aprepitant, which could influence therapeutic outcomes. This application is crucial for optimizing combination therapies in clinical settings .

Cancer Research

Early-Stage Anticancer Agent

Recent studies have indicated that Aprepitant may possess anticancer properties. In vitro experiments have shown that treating breast cancer cells with Aprepitant leads to necrotic cell death characterized by swelling and membrane rupture. The role of this compound in these studies allows for precise tracking of drug interactions at the cellular level .

Development of Drug Delivery Systems

Oral Drug Delivery Innovations

Research has explored the formulation of this compound into novel oral drug delivery systems using ordered mesoporous silica nanoparticles. These systems demonstrate enhanced drug release profiles under various conditions, indicating potential for improved bioavailability and therapeutic efficacy .

作用机制

Aprepitant-d4, like aprepitant, exerts its effects by antagonizing the neurokinin-1 receptor. This receptor is a G protein-coupled receptor located in the central and peripheral nervous systems. The primary ligand for this receptor is substance P, a neuropeptide involved in transmitting pain and emetic signals. By blocking the binding of substance P to the neurokinin-1 receptor, this compound prevents the activation of downstream signaling pathways, thereby reducing nausea and vomiting .

相似化合物的比较

Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.

Rolapitant: Another neurokinin-1 receptor antagonist used for similar indications.

Netupitant: Often combined with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.

Uniqueness of Aprepitant-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .

生物活性

Aprepitant-d4 is a deuterated analog of Aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. This article explores the biological activity of this compound, its pharmacokinetics, and its applications in research.

- Chemical Formula : C23H21F7N4O3

- CAS Number : 1133387-60-6

- Molecular Weight : 474.43 g/mol

This compound differs from its non-deuterated counterpart by the incorporation of deuterium, which enhances its stability and analytical precision during studies involving mass spectrometry techniques like GC-MS and LC-MS.

This compound functions as an antagonist at the NK-1 receptor, blocking the action of substance P, a neuropeptide involved in the vomiting reflex. This mechanism is crucial in mitigating chemotherapy-induced nausea and vomiting (CINV). The inhibition of NK-1 receptors can also influence various biological pathways, including stress responses and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of Aprepitant:

- Bioavailability : Approximately 60-65%

- Peak Plasma Concentration (Cmax) : Achieved within 3 to 4 hours

- Metabolism : Primarily via cytochrome P450 enzymes CYP3A4, CYP2C9, with minor contributions from CYP1A2 and CYP2C19. The presence of deuterium may alter the metabolic kinetics slightly, providing insights into metabolic pathways .

- Excretion : Approximately 50% of metabolites are excreted in urine and feces .

Analytical Chemistry

This compound is primarily utilized as an internal standard in analytical chemistry for quantifying Aprepitant levels in biological samples. Its isotopic labeling allows for precise measurements without altering the biological activity of the compound.

Drug Interaction Studies

Research involving this compound focuses on drug-drug interactions, particularly those mediated by cytochrome P450 enzymes. By using this compound as a tracer, scientists can investigate how other drugs influence the metabolism of Aprepitant, which is critical for understanding potential therapeutic outcomes and safety profiles.

Study on Pharmacokinetics

In a study examining the pharmacokinetics of solid dispersions containing Aprepitant, it was found that formulations significantly enhanced drug dissolution rates compared to standard forms. The relative bioavailability of these formulations was approximately 93.12%, indicating that structural modifications can improve absorption characteristics .

| Formulation | AUC (μg·h/mL) | Cmax (h) | Tmax (h) |

|---|---|---|---|

| Solid Dispersion | 19.10 ± 3.10 | - | 3 ± 0.63 |

| Aprepitant (Emend) | 20.51 ± 3.60 | - | 4.33 ± 0.52 |

Efficacy in Cancer Treatment

Research has suggested that Aprepitant may possess antiproliferative properties and could enhance the efficacy of chemotherapeutic agents by blocking NK-1 receptors involved in cancer pathophysiology. This potential application is under investigation for various cancers, indicating that this compound could play a role in broader therapeutic contexts beyond its antiemetic effects .

属性

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-NSVJKUEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NNC(=O)N3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。